molecular formula C8H11N3O2 B13116795 N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Cat. No.: B13116795
M. Wt: 181.19 g/mol
InChI Key: NWVJFQJDTRMLRI-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methylated pyrimidine derivative with acetic anhydride in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-methyl-N-(2-methyl-1-oxo-2-propen-1-yl): Another compound with a similar structure but different functional groups.

    Phenoxy acetamide derivatives: Compounds with similar acetamide groups but different aromatic substitutions.

Uniqueness

N-Methyl-N-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-methyl-N-(1-methyl-2-oxopyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H11N3O2/c1-6(12)11(3)7-4-5-10(2)8(13)9-7/h4-5H,1-3H3

InChI Key

NWVJFQJDTRMLRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC(=O)N(C=C1)C

Origin of Product

United States

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